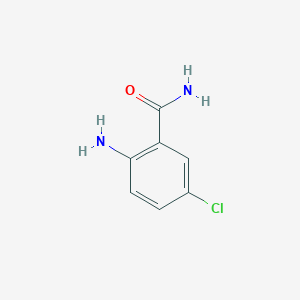

2-Amino-5-chlorobenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142032. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-5-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRVZOZGQHHDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199990 | |

| Record name | Benzamide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-85-7 | |

| Record name | 2-Amino-5-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5202-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chlorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK47WT7CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chlorobenzamide (CAS: 5202-85-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzamide, a versatile building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, spectral data, and key applications, with a focus on its role in the development of pharmaceuticals and analytical probes.

Core Properties and Data

This compound is a white to slightly pale yellow crystalline powder.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5202-85-7 | [2] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.60 g/mol | [2] |

| Melting Point | 171-172 °C | [2] |

| Appearance | White to slightly pale yellow crystal/powder | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Reference |

| InChI | 1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | [3] |

| InChIKey | DNRVZOZGQHHDAT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)N)N | [3] |

Table 2: Chemical Identifiers for this compound

Spectral Data Summary

The structural integrity of this compound is confirmed by various spectroscopic techniques. A summary of the key spectral data is presented below.

| Technique | Key Peaks/Signals | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.90 (s, 2H, NH₂), 7.20 (d, 1H, ArH), 6.58 (d, 1H, ArH), 4.95 (s, 2H, NH₂) | [1] |

| IR (KBr) | 3546, 3401, 3169 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), 1617 cm⁻¹ (N-H bend) | [4] |

| Mass Spectrometry (EI) | m/z 170, 153, 136 | [3] |

Table 3: Spectroscopic Data for this compound

Synthesis Protocols

This compound can be synthesized through various routes. A common and efficient method involves a two-step process starting from methyl anthranilate.[1][2]

Experimental Protocol: Two-Step Synthesis from Methyl Anthranilate[1][2]

Step 1: Chlorination of Methyl Anthranilate

-

In a reaction vessel maintained at a temperature below -5 °C, combine methyl anthranilate, an organic solvent (e.g., chloroform), and water.

-

Slowly add a solution of sodium hypochlorite (B82951) and glacial acetic acid as the chlorinating agent.

-

Allow the reaction to proceed for approximately 30 minutes.

-

Separate the organic phase and dry it to obtain 2-amino-5-chlorobenzoic acid methyl ester.

Step 2: Ammonolysis of 2-Amino-5-chlorobenzoic acid methyl ester

-

Place the 2-amino-5-chlorobenzoic acid methyl ester obtained from Step 1 and aqueous ammonia (B1221849) into a high-pressure autoclave.

-

Heat the mixture under pressure.

-

After the reaction is complete, separate the resulting crystals.

-

Dissolve the crystals in dichloromethane (B109758) and treat with activated carbon to remove impurities.

-

Filter the solution and crystallize to yield this compound. The reported yield for this method is above 85%.[2]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various high-value molecules.

Synthesis of Quinazoline (B50416) Derivatives

This compound is a fundamental raw material for the synthesis of quinazoline compounds, which exhibit a wide range of biological activities.[2][5] Quinazolinones, a class of derivatives, have shown potential as antimicrobial, antitumor, and antifungal agents.[5] The synthesis often involves the condensation of 2-aminobenzamides with aldehydes or other carbonyl-containing compounds.[5][6]

Caption: General synthesis of quinazolines.

Development of Fluorescent Probes

This compound has been utilized in the synthesis of novel fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂).[2] The probe's fluorescence is modulated by the presence of H₂O₂, enabling its quantification in biological systems.[7][8]

Experimental Protocol: Synthesis of an H₂O₂ Fluorescent Probe (General Scheme) [2]

-

Dissolve 5-chlorosalicylaldehyde (B124248) and 4-bromomethylphenylboronic acid in a suitable solvent with a base such as K₂CO₃ and a catalyst like KI.

-

Reflux the mixture to form an intermediate.

-

Purify the intermediate via column chromatography.

-

React the purified intermediate with this compound in the presence of an acid catalyst (e.g., TsOH·H₂O) in ethanol.

-

After reflux, cool the reaction and add an oxidizing agent (e.g., DDQ) to yield the final fluorescent probe.

Caption: Workflow for H₂O₂ fluorescent probe synthesis.

Precursor for Anticancer Agents

Derivatives of this compound, specifically N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, have been synthesized and evaluated for their anticancer activity.[9] These compounds have shown dose-dependent inhibition of cell viability in human leukemia and T-cell lymphoma cell lines.[9] At lower concentrations, they induce a transient cell-cycle delay, while at higher concentrations, they lead to cell death.[9] While the exact mechanism for these specific derivatives is under investigation, related benzamide (B126) compounds are known to exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, interference with DNA repair pathways (e.g., PARP-1 inhibition), and modulation of histone deacetylases (HDACs).[10]

Caption: Putative signaling pathways for benzamide anticancer agents.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.[1]

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatility of this compound as a precursor to a wide array of functional molecules underscores its importance in advancing scientific research.

References

- 1. CN101575301A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

2-Amino-5-chlorobenzamide physical and chemical properties

An In-depth Technical Guide to 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 5202-85-7). It is a key intermediate in the synthesis of pharmaceuticals, such as quinazoline (B50416) compounds, and agrochemicals.[1][2] This document consolidates critical data including its physicochemical characteristics, spectral information, and established synthesis protocols. Furthermore, it outlines its known applications and associated safety and handling guidelines to support its use in research and development.

Physical and Chemical Properties

This compound is an organic compound that appears as a white to light yellow crystalline powder.[3][4] It is characterized by an amino group and a chloro substituent on the benzamide (B126) structure, which dictates its chemical reactivity and physical properties.[2]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 5202-85-7 | [3][5][6] |

| Molecular Formula | C₇H₇ClN₂O | [3][4][6][7] |

| Molecular Weight | 170.60 g/mol | [4][7][8][9] |

| Exact Mass | 170.0246905 Da | [5] |

| Appearance | White to pale yellow to yellow to brown to gray, Crystals or powder or crystalline powder | [3][4] |

| Melting Point | 169-171 °C[3][10], 171-172 °C[1], 172-173 °C[7] | [1][3][7][10] |

| Boiling Point | 290.1 ± 25.0 °C (Predicted)[3], 264.1°C at 760 mmHg[7] | [3][7] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted)[3], 1.4 ± 0.1 g/cm³[7] | [3][7] |

| Solubility | Soluble in acetone.[3][7][11] Soluble in polar solvents like water and alcohols.[2] | [2][3][7][11] |

| pKa | 15.18 ± 0.50 (Predicted) | [3] |

| XLogP3 | 0.9 | [5][7] |

| InChI Key | DNRVZOZGQHHDAT-UHFFFAOYSA-N | [4][6][8][9] |

| SMILES | NC(=O)c1cc(Cl)ccc1N | [8][9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Data is available from various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Data Availability and Source |

| ¹H NMR | Spectrum available.[1][12] A patent provides the following data (300M, CDCl₃): δ(ppm) 4.95 (s, 2H, NH₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), 7.90 (s, 2H, NH₂).[1] |

| ¹³C NMR | Spectrum available from a sample provided by Maybridge Chemical Company Ltd.[5] |

| Infrared (IR) | IR spectrum data is available.[6][13][14] The NIST WebBook provides the gas-phase IR spectrum.[14] PubChem lists data from KBr wafer and ATR-Neat techniques.[5] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available.[6][13] |

| Raman Spectroscopy | FT-Raman spectrum available from a sample provided by Alfa Aesar.[5] |

Experimental Protocols

Several methods for the synthesis of this compound have been documented, primarily aimed at achieving high yield and purity for its use as an intermediate.

Two-Step Synthesis from Methyl Anthranilate

A common and efficient method involves a two-step synthesis starting from methyl anthranilate.[1][10] This process is noted for its simplicity, high yield (over 85%), and use of less toxic reagents.[1][10]

Step 1: Chlorination of Methyl Anthranilate

-

Reactants: Methyl o-aminobenzoate, sodium hypochlorite (B82951) solution, glacial acetic acid.[1]

-

Solvent: A mixture of an organic solvent (e.g., chloroform) and water.[1]

-

Procedure: Methyl o-aminobenzoate is dissolved in the solvent mixture. The solution is cooled to below -5°C (specifically -10 to -8°C in one protocol).[1] A solution of sodium hypochlorite is then added while maintaining the low temperature. The reaction is allowed to proceed for approximately 30 minutes.[1] The organic phase is then separated and dried to yield 2-amino-5-chloro benzoic acid methyl ester as a white crystal.[1]

Step 2: Ammonolysis of 2-Amino-5-chloro-benzoic acid methyl ester

-

Reactants: 2-Amino-5-chloro-benzoic acid methyl ester, ammonia (B1221849) water.[1]

-

Procedure: The methyl ester from Step 1 is placed in an autoclave with concentrated ammonia water (e.g., 28%).[1] The reaction is carried out under heat (100-150°C) and pressure (2-4 MPa) for 12 hours.[1][10] After cooling and depressurizing, the resulting crystals are separated. For purification, the product is dissolved in a solvent like ethanol (B145695) or dichloromethane, treated with activated carbon, stirred at an elevated temperature (70-80°C), and then filtered to obtain the final product, this compound.[1][10]

Synthesis from Anthranilic Acid

Another documented route starts with anthranilic acid and involves four steps.[15]

-

Ring Chlorination: Anthranilic acid is chlorinated using sulphuryl chloride to produce 5-chloroanthranilic acid.[15]

-

Acid Chloride Formation: The resulting acid is converted to its corresponding acid chloride using thionyl chloride.[15]

-

Amination: The acid chloride is then aminated with liquor ammonia to yield this compound.[15]

-

Dehydration (for Nitrile Synthesis): For the synthesis of the corresponding nitrile, the amide is subsequently dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[15][16]

Applications and Biological Relevance

This compound serves as a fundamental raw material in the synthesis of various organic compounds with significant biological and industrial applications.

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of quinazoline compounds.[1] Certain 2,3-dihydroxy quinazolinone derivatives synthesized from this compound have shown potential as antibiotics with analgesic and anti-vasodilator effects.[1]

-

Agrochemicals: The compound and its derivatives have demonstrated herbicidal and plant-regulating properties.[1]

-

Fluorescent Probes: It has been used in the synthesis of novel fluorescent probes for the detection of hydrogen peroxide (H₂O₂).[10]

-

Dye Intermediates: It is widely used in the production of dye intermediates.[1]

Safety and Hazard Information

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[17] Store in a tightly closed container in a dry and cool place.[3][17]

References

- 1. CN101575301A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CAS 5202-85-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 5202-85-7 [m.chemicalbook.com]

- 4. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. This compound [stenutz.eu]

- 9. This compound (CAS 5202-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 5202-85-7 [chemicalbook.com]

- 12. This compound(5202-85-7) 1H NMR spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzamide is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and dyes.[1] Its structural features, comprising an aminobenzamide core with a chlorine substituent, make it a versatile building block for creating a diverse range of more complex molecules. This guide provides a comprehensive overview of the molecular structure of this compound, supported by experimental data and detailed protocols for its synthesis and characterization.

Molecular Structure and Properties

This compound is a white crystalline solid with a melting point in the range of 171-172°C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.6 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5202-85-7 | [1] |

| Appearance | White crystal | [1] |

| Melting Point | 171-172°C | [1] |

The molecular structure consists of a benzene (B151609) ring substituted with an amino group at the 2-position, a carboxamide group at the 1-position, and a chlorine atom at the 5-position.

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | s | 2H | -NH₂ (amide) |

| 7.20 | d | 1H | Ar-H |

| 6.58 | d | 1H | Ar-H |

| 4.95 | s | 2H | -NH₂ (aromatic) |

¹³C NMR (Predicted):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid is typically analyzed as a KBr disc.[3]

| Wavenumber (cm⁻¹) | Description |

| 3400-3100 | N-H stretching (amine and amide) |

| 1678 | C=O stretching (amide) |

| 1617 | N-H bending (amine) |

| 1584-1482 | C=C stretching (aromatic) |

| 610 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 153 | [M - NH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step process starting from methyl anthranilate.[2]

Step 1: Chlorination of Methyl Anthranilate

-

In a reaction vessel cooled to below -5°C, combine methyl anthranilate, an organic solvent (e.g., chloroform), and water.[2]

-

Slowly add a solution of sodium hypochlorite (B82951) and glacial acetic acid as the chlorinating agent.[2]

-

Maintain the temperature below -5°C and stir the reaction mixture for 30 minutes.[2]

-

Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate.[2]

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

-

Place the methyl 2-amino-5-chlorobenzoate from Step 1 and an aqueous ammonia (B1221849) solution into an autoclave.[2]

-

Heat the mixture to 100-150°C under a pressure of 2-4 MPa for 12 hours.[2]

-

After cooling and returning to atmospheric pressure, separate the solvent.[2]

-

Dissolve the resulting crystals in dichloromethane, treat with activated carbon, and filter to obtain the final product, this compound.[2]

Analytical Characterization Protocols

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra to obtain the chemical shifts, coupling constants, and integration values.

IR Spectroscopy (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion and any characteristic fragments.

Role in Synthesis

This compound is a critical starting material for the synthesis of various heterocyclic compounds, including quinazolines and benzodiazepines, which are classes of compounds with significant biological activity.[1] For instance, it is a precursor in the synthesis of certain p21-activated kinase 4 (PAK4) inhibitors, which are being investigated as potential cancer therapeutics.[4]

Below is a diagram illustrating the logical workflow for the synthesis of a PAK4 inhibitor intermediate starting from this compound.

Caption: Synthetic pathway to a PAK4 inhibitor intermediate.

Biological Significance and Applications

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown a range of biological activities. As mentioned, derivatives are being explored as PAK4 inhibitors for cancer therapy.[4] The PAK4 signaling pathway is implicated in cell proliferation, survival, and metastasis, making it an attractive target for anticancer drugs.[4]

Additionally, the core structure of this compound is found in molecules with herbicidal and plant-regulating effects.[1] This highlights the versatility of this scaffold in the development of new agrochemicals. The presence of the amino and chloro substituents can be fine-tuned to modulate the biological activity and selectivity of the resulting compounds.[5]

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry, providing access to a wide array of biologically active compounds. Its molecular structure has been well-characterized by a combination of spectroscopic techniques. The detailed protocols provided in this guide for its synthesis and analysis offer a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Further exploration of the derivatives of this compound holds promise for the development of novel therapeutics and other functional molecules.

References

- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chlorobenzamide from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-chlorobenzamide, a key intermediate in the pharmaceutical and fine chemical industries. The document details two primary synthetic pathways starting from anthranilic acid and its methyl ester, offering granular experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds and other commercially important chemicals. Its synthesis from readily available starting materials like anthranilic acid is a subject of significant interest. This guide outlines two well-established methods for its preparation: a three-step synthesis involving the chlorination of anthranilic acid followed by conversion to the acid chloride and subsequent amination, and a more direct two-step synthesis from methyl anthranilate.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below.

Three-Step Synthesis from Anthranilic Acid

This classical approach involves the initial chlorination of the aromatic ring of anthranilic acid, followed by the activation of the carboxylic acid group and subsequent amination.

Reaction Scheme:

Anthranilic acid → 5-Chloroanthranilic acid → 2-Amino-5-chlorobenzoyl chloride → this compound

Two-Step Synthesis from Methyl Anthranilate

A more streamlined process begins with the chlorination of methyl anthranilate, the methyl ester of anthranilic acid, followed by a direct ammonolysis of the ester to the desired amide.

Reaction Scheme:

Methyl anthranilate → Methyl 2-amino-5-chlorobenzoate → this compound

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthetic step, allowing for a comparative analysis of the two pathways.

Table 1: Three-Step Synthesis from Anthranilic Acid

| Step | Reaction | Reagents | Key Parameters | Yield (%) | Melting Point (°C) |

| 1 | Chlorination | Anthranilic acid, Sulfuryl chloride, Anhydrous ether, 8% HCl, Sodium acetate | Reflux at 60-70°C for 1.5 hr | 35 | 203-204 |

| 2 | Acid Chloride Formation | 5-Chloroanthranilic acid, Thionyl chloride | Reflux for 30 min | 37 | 120-121 |

| 3 | Amination | 2-Amino-5-chlorobenzoyl chloride, Liquor ammonia (B1221849) (25%) | 0°C, 30 min | 68 | 170-171 |

Table 2: Two-Step Synthesis from Methyl Anthranilate

| Step | Reaction | Reagents | Key Parameters | Yield (%) |

| 1 | Chlorination | Methyl anthranilate, Sodium hypochlorite (B82951) (10%), Glacial acetic acid, Dichloromethane (B109758) | -8°C, 30 min | 95 |

| 2 | Ammonolysis | Methyl 2-amino-5-chlorobenzoate, Ammonia water (25-28%) | 100-150°C, 2-4 MPa, 12 hr | 90 |

Note: The overall yield for the two-step synthesis is reported to be above 85%.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Three-Step Synthesis from Anthranilic Acid

Step 1: Synthesis of 5-Chloroanthranilic Acid [2]

-

In a round bottom flask, add anthranilic acid (2 g, 15 mmoles) in small portions over 10 minutes to a solution of sulfuryl chloride (2.6 g, 19 mmoles) in anhydrous ether (35 mL).

-

Remove excess sulfuryl chloride by vacuum distillation.

-

Reflux the residue with 8% hydrochloric acid (40 mL) at 60-70°C for 1.5 hours.

-

Filter the hot solution.

-

Precipitate the 5-chloroanthranilic acid from the filtrate by adding sodium acetate.

-

Wash the precipitate with cold water and recrystallize from a 1:1 aqueous ethanol (B145695) solution to obtain the pure product.

Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride [2]

-

In a round bottom flask, take 5-chloroanthranilic acid (1 g, 6 mmoles) and thionyl chloride (2 g, 17 mmoles).

-

Reflux the reaction mixture for 30 minutes in a water bath.

-

Filter the reaction mixture.

-

Wash the product with cold water and dry.

-

Recrystallize the product from benzene.

Step 3: Synthesis of this compound [2]

-

Take liquor ammonia (10 mL, 25%) in a round bottom flask and cool it in an ice bath to 0°C.

-

To the cold liquor ammonia, add 2-amino-5-chlorobenzoyl chloride (1 g, 5 mmoles).

-

Shake the flask frequently for 30 minutes.

-

Filter the reaction mixture and wash the precipitate with water.

-

Dry the product and recrystallize from hot water.

Two-Step Synthesis from Methyl Anthranilate

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate [1]

-

In a container, add dichloromethane (150 mL), methyl anthranilate (10 g), glacial acetic acid (10 g), and water (100 mL).

-

Cool the mixture to between -10°C and -8°C.

-

Add 100 g of a 10% sodium hypochlorite solution while maintaining the temperature at -8°C.

-

Allow the reaction to proceed for 30 minutes.

-

Separate the organic phase and dry it to obtain white crystals of methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of this compound [1]

-

In a high-pressure autoclave, add methyl 2-amino-5-chlorobenzoate (10 g) and 25% ammonia water (30 g).

-

Heat the mixture to a temperature of 100-150°C under a pressure of 2-4 MPa for 12 hours.

-

After cooling and returning to atmospheric pressure, separate the solvent and water.

-

Dissolve the resulting crystals in dichloromethane.

-

Add activated carbon and stir at 70-80°C for 1 hour.

-

Obtain the final product by suction filtration.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Reaction pathways for the synthesis of this compound.

Caption: Experimental workflow for the three-step synthesis.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2-Amino-5-chlorobenzamide: A Benzoic Acid Derivative in Synthetic and Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-amino-5-chlorobenzamide, a key chemical intermediate. It clarifies its structural relationship to benzoic acid, details its physicochemical properties, outlines detailed protocols for its synthesis, and explores its applications as a versatile building block for pharmaceuticals, agrochemicals, and dyes. A significant focus is placed on the biological activities of its derivatives, particularly in oncology, and its potential as a scaffold for developing novel therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction and Chemical Clarification

This compound (CAS No: 5202-85-7) is an aromatic organic compound that serves as a fundamental building block in various chemical syntheses.[1] Structurally, it is a derivative of benzoic acid, specifically of 2-aminobenzoic acid (anthranilic acid). The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a carboxamide group (-CONH₂). It is important to distinguish it from derivatives of phenylacetic acid, which contain a methylene (B1212753) bridge between the phenyl ring and the carboxyl group, a feature absent in this compound.

Due to the reactivity of its functional groups, this compound is a valuable intermediate for constructing more complex molecules, including quinazoline-based compounds, which exhibit a range of biological effects such as antibiotic and analgesic properties.[1][2] Its utility extends to the synthesis of dyes and modern insecticides.[1][3] Furthermore, the aminobenzamide scaffold is of significant interest in medicinal chemistry, particularly in the development of anticancer agents.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 5202-85-7 | [1][4][5] |

| Molecular Formula | C₇H₇ClN₂O | [1][4][6] |

| Molecular Weight | 170.60 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline powder | [1][2][7] |

| Melting Point | 169-172 °C | [1][5][8] |

| Solubility | Soluble in acetone (B3395972) and other polar solvents | [2][5][9] |

| Synonyms | 5-Chloroanthranilamide, Benzamide, 2-amino-5-chloro- | [2][4] |

Synthesis and Experimental Protocols

A widely adopted and efficient method for preparing this compound is a two-step synthesis starting from methyl anthranilate.[1][8] The overall yield for this process is reported to be above 85%.[1]

Synthetic Workflow

The synthesis proceeds via an initial chlorination of the aromatic ring followed by ammonolysis of the methyl ester to form the primary amide.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature.[1]

Step 1: 5-Position Chlorination of Methyl Anthranilate

-

Setup: In a reaction vessel equipped for cooling to -15°C to 0°C, add 150 mL of dichloromethane, 10g of methyl anthranilate, 10g of glacial acetic acid, and 100 mL of water.

-

Cooling: Cool the mixture to between -10°C and -8°C with constant stirring.

-

Chlorination: Slowly add 100g of a 10% (w/w) sodium hypochlorite solution. Maintain the reaction temperature at -8°C.

-

Reaction: Continue stirring at this temperature for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic phase. Dry the organic phase (e.g., over anhydrous sodium sulfate) and evaporate the solvent under reduced pressure to obtain methyl 2-amino-5-chlorobenzoate as a white crystalline solid. The reported yield for this step is approximately 95%.[1]

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

-

Setup: Place 10g of the methyl 2-amino-5-chlorobenzoate obtained from Step 1 and 30g of 25% (w/w) ammonia water into a high-pressure autoclave.

-

Reaction: Seal the autoclave and heat to a temperature of 100-150°C, allowing the pressure to build to 2-4 MPa. Maintain these conditions for 12 hours.

-

Cooling and Isolation: After the reaction period, cool the autoclave to room temperature and reduce to normal pressure. Separate the solvent (water) to isolate the crystalline product.

-

Purification: Dissolve the obtained crystals in dichloromethane. Add activated carbon and stir the mixture at 70-80°C for 1 hour.

-

Final Product: Filter the hot solution via suction filtration. Evaporate the solvent to yield the final product, this compound. The reported yield for this step is approximately 90%.[1]

Applications in Chemical Synthesis

This compound is a versatile synthon due to its ortho-amino-carboxamide structure. It is a precursor for a variety of heterocyclic systems and other complex organic molecules.

Caption: Synthetic utility of this compound as a core intermediate.

Biological Activity and Therapeutic Potential

While this compound is primarily an intermediate, its derivatives have demonstrated significant biological activity, particularly in oncology.[10] The aminobenzamide scaffold is a well-known pharmacophore in cancer drug discovery.

Anticancer Activity of Derivatives

Research has shown that N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, derived from this compound, inhibit the growth of human leukemia cell lines, including Jurkat and HL-60RG.[10] The mechanism of action is dose-dependent:

-

Low Doses (~5 µM): Induce a transient cell-cycle delay.[10]

-

High Doses (~10 µM): Trigger long-lasting cell growth attenuation and cell death, likely through apoptosis.[10]

Caption: Dose-dependent effects of a derivative on leukemia cells.

Potential as a PARP Inhibitor Scaffold

The aminobenzamide structure is a classic pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP).[11] PARP is a family of enzymes critical for DNA repair, particularly in the Base Excision Repair (BER) pathway that resolves single-strand breaks (SSBs).[12]

PARP inhibitors have emerged as a major class of anticancer drugs.[13] Their mechanism relies on the concept of synthetic lethality . In cancer cells with defects in the Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1/2 mutations—the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs are converted to toxic DSBs during DNA replication. Since the HR pathway is deficient, the cell cannot repair these DSBs and undergoes apoptosis.[14] PARP inhibitors also function by "trapping" the PARP enzyme on the DNA, creating a physical blockage that is itself cytotoxic.[12]

Given its structural similarity to foundational PARP inhibitors like 3-aminobenzamide, this compound represents a valuable scaffold for the design of new, potentially more potent and selective PARP inhibitors for cancer therapy.

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Protocol for In Vitro Anticancer Activity Screening

To evaluate the cytotoxic potential of new derivatives synthesized from this compound, a standard cell viability assay can be employed.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate human cancer cells (e.g., HL-60RG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound is a commercially significant chemical intermediate whose identity as a benzoic acid derivative underpins its reactivity and utility. Its straightforward, high-yield synthesis makes it an attractive starting material for a wide array of chemical products. For researchers in drug development, its true value lies in the biological potential of the aminobenzamide scaffold. The demonstrated anticancer activity of its derivatives and its structural relevance to the clinically validated PARP inhibitor class make this compound a molecule of high interest for the design and synthesis of next-generation targeted therapeutics.

References

- 1. CN101575301A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CAS 5202-85-7: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-chloro-N-methylbenzamide for Research [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 5202-85-7 [m.chemicalbook.com]

- 6. This compound | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 5202-85-7 [chemicalbook.com]

- 10. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells [frontiersin.org]

- 13. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Elephant and the Blind Men: Making Sense of PARP Inhibitors in Homologous Recombination Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Amino-5-chlorobenzamide: A Technical Guide for Drug Discovery and Development

Introduction

2-Amino-5-chlorobenzamide is a key chemical intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. Its substituted benzamide (B126) structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known biological activities associated with this compound and its derivatives, with a focus on its potential applications in drug discovery and development. While direct biological data on this compound is limited, the extensive research on its derivatives provides valuable insights into its potential as a lead structure for developing novel therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5202-85-7 | |

| Molecular Formula | C₇H₇ClN₂O | |

| Molecular Weight | 170.60 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 169-171 °C |

Synthesis of this compound

A common and efficient two-step synthesis method for this compound is illustrated below. This process starts with the chlorination of methyl anthranilate, followed by ammonolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of Methyl Anthranilate

-

In a reaction vessel, combine methyl anthranilate, an organic solvent (e.g., dichloromethane), and water.

-

Cool the mixture to below -5°C.

-

Slowly add a solution of sodium hypochlorite (B82951) and glacial acetic acid while maintaining the low temperature.

-

Allow the reaction to proceed for a specified time.

-

Separate the organic layer, dry it, and evaporate the solvent to obtain 2-amino-5-chlorobenzoic acid methyl ester.

Step 2: Ammonolysis of 2-Amino-5-chlorobenzoic acid methyl ester

-

Place the 2-amino-5-chlorobenzoic acid methyl ester obtained from Step 1 and ammonia water into a high-pressure autoclave.

-

Heat the mixture under pressure (e.g., 2-4 MPa) for several hours.

-

After the reaction, cool the autoclave and separate the solvent.

-

The resulting crystals of this compound can be further purified by recrystallization.

Biological Activities and Therapeutic Potential

While this compound primarily serves as a synthetic intermediate, its core structure is integral to the biological activity of its derivatives. The following sections explore the key therapeutic areas where this scaffold has shown promise.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly in the context of leukemia and breast cancer.

Leukemia:

A study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which incorporate the this compound moiety, revealed dose-dependent inhibition of cell viability in Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. The study indicated that at concentrations below the half-maximal inhibitory concentration (IC50) of 5 µM, the cell growth attenuation was transient, while at concentrations above 10 µM, it was long-lasting. This suggests that the 2-amino-5-chlorobenzoyl group is a key pharmacophore for anti-leukemic activity.

Breast Cancer:

A related compound, 2-Amino-3-Chlorobenzoic Acid, has shown potent cytotoxic effects against the MDA-MB-231 breast cancer cell line. This suggests that the aminobenzoic acid scaffold with a chlorine substituent is a promising starting point for the development of novel anticancer drugs.

| Derivative/Related Compound | Cell Line | Activity | IC50 Value | Reference |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat, HL-60RG | Cell growth inhibition | < 5 µM (transient), > 10 µM (long-lasting) | |

| 2-Amino-3-Chlorobenzoic Acid | MDA-MB-231 | Cytotoxicity | 26 µM (24h), 5 µM (48h), 7.2 µM (72h) |

Potential Mechanism of Action: PARP Inhibition

The benzamide structure is a known feature of many Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. Given that this compound contains a benzamide core, it is plausible that its derivatives could function as PARP inhibitors.

The Versatility of 2-Amino-5-chlorobenzamide: A Technical Guide for Organic Synthesis

For researchers, scientists, and drug development professionals, 2-Amino-5-chlorobenzamide has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique structural features, combining an aniline, a benzamide, and a strategically placed chlorine atom, provide a synthetically accessible scaffold for the construction of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activities.

This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, with a focus on its use in the preparation of pharmaceuticals and other bioactive molecules. It includes a summary of its physical and chemical properties, detailed experimental protocols for key reactions, and a discussion of the biological significance of the resulting compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The presence of both amino and amide functional groups, along with the chloro substituent, dictates its reactivity and solubility.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.6 g/mol | [1][2] |

| Melting Point | 169-172 °C | [2][3][4] |

| Appearance | White to off-white solid/crystal | [2][4][5] |

| Solubility | Soluble in polar solvents like water and alcohols | [5] |

| pKa | 15.18 ± 0.50 (Predicted) | [3] |

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and benzodiazepines, which are scaffolds for numerous therapeutic agents. Its derivatives are also pivotal in the production of important agrochemicals.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. This compound provides a direct and efficient route to this important scaffold.

A general and widely employed method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process. The initial step is the acylation of this compound to form a benzoxazinone (B8607429) intermediate, which is then condensed with a primary amine.[6]

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-chloro-4(3H)-quinazolinones

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted quinazolinones starting from this compound.

Step 1: Formation of 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as pyridine (B92270).

-

Cool the solution in an ice bath.

-

Slowly add the desired acyl chloride (R¹COCl) (1.1 equivalents) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one.

Step 2: Formation of 2,3-Disubstituted-6-chloro-4(3H)-quinazolinone

-

Reflux the crude benzoxazinone intermediate (1 equivalent) with a primary amine (R²NH₂) (1.2 equivalents) in a solvent like pyridine or DMF for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-6-chloro-4(3H)-quinazolinone.

Logical Workflow for Quinazolinone Synthesis

Caption: General synthetic scheme for 2,3-disubstituted quinazolinones.

Synthesis of Benzodiazepine (B76468) Derivatives

While direct synthesis from this compound is less common, its close analog, 2-Amino-5-chloro-2'-fluorobenzophenone, is a key precursor in the synthesis of several benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABA-A receptor.[5] The synthetic principles are highly relevant and adaptable. The general strategy involves the formation of an amide bond followed by a cyclization reaction.

Experimental Protocol: Synthesis of a 7-Chloro-1,4-benzodiazepine-2-one derivative (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of a benzodiazepine derivative.

-

Dissolve this compound (1 equivalent) in a suitable solvent like toluene.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise at a low temperature (e.g., 5-10 °C).[7]

-

Allow the reaction to stir at room temperature for several hours.

-

The intermediate 2-(2-chloroacetamido)-5-chlorobenzamide is then cyclized using a source of ammonia (B1221849) (e.g., a methanolic ammonia solution) under microwave irradiation at 100°C for 30 minutes to form the seven-membered ring.[7]

Role in Agrochemical Synthesis: The Case of Chlorantraniliprole

A significant industrial application of a derivative of this compound is in the synthesis of the insecticide chlorantraniliprole. The key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is synthesized from 2-amino-5-chloro-3-methylbenzoic acid, which can be prepared from 2-amino-3-methylbenzoic acid.[1] The final step involves the coupling of this anthranilamide derivative with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][3]

| Intermediate 1 | Intermediate 2 | Coupling Reagents | Product | Yield | Reference |

| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | N-methyl-3-methyl-2-amino-5-chloro-benzamide | EDCI, HOBt, CH₂Cl₂ | Chlorantraniliprole | 90% | [3] |

| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Methanesulfonyl chloride, 3-methylpyridine, Acetonitrile | Chlorantraniliprole | - | [1] |

Synthetic Pathway to Chlorantraniliprole

Caption: Key intermediates in the synthesis of Chlorantraniliprole.

Biological Significance and Signaling Pathways

The heterocyclic compounds synthesized from this compound and its derivatives often exhibit significant biological activities, making them attractive targets for drug discovery.

GABA-A Receptor Modulation

Quinazolinone and benzodiazepine derivatives are well-known modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds typically act as positive allosteric modulators, binding to a site distinct from the GABA binding site (the benzodiazepine binding site) and enhancing the receptor's response to GABA.[5] This potentiation of GABAergic neurotransmission leads to sedative, hypnotic, anxiolytic, and anticonvulsant effects.

GABA-A Receptor Signaling Pathway

Caption: Modulation of the GABA-A receptor by synthesized derivatives.

Antimicrobial and Anticancer Activity

Various derivatives of quinazolinones synthesized from anthranilic acid precursors have demonstrated promising antimicrobial and anticancer activities.[8][9] The specific mechanism of action can vary widely depending on the substituents on the quinazolinone core. For instance, some derivatives have been shown to inhibit bacterial cell wall synthesis or interfere with DNA replication. In the context of cancer, they can target various signaling pathways involved in cell proliferation and survival.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a reliable and efficient entry point to a wide range of biologically active heterocyclic compounds. Its utility in the synthesis of quinazolinones, benzodiazepine analogs, and important agrochemicals highlights its significance in both medicinal chemistry and industrial applications. The continued exploration of new synthetic methodologies and the biological evaluation of novel derivatives are expected to further expand the role of this important scaffold in the development of new therapeutic agents and other functional molecules.

References

- 1. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. mdpi.com [mdpi.com]

- 4. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

- 9. Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety [ccspublishing.org.cn]

An In-depth Technical Guide to the Solubility of 2-Amino-5-chlorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-chlorobenzamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound, based on established methods for analogous compounds. Additionally, a predicted solubility profile is presented to guide solvent selection for experimental and developmental purposes.

Predicted Solubility Profile

Based on the chemical structure of this compound, which contains both polar functional groups (amino and amide) and a non-polar chlorophenyl ring, a qualitative prediction of its solubility in common organic solvents is provided in Table 1. The molecule's ability to act as both a hydrogen bond donor and acceptor suggests moderate to good solubility in polar protic and aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group can hydrogen bond with the amino and amide groups of the solute. |

| Ethanol | High | Similar to methanol, it is a good hydrogen bonding solvent. | |

| Water | Low to Moderate | While capable of hydrogen bonding, the hydrophobic chlorophenyl ring will limit solubility.[1] | |

| Polar Aprotic | Acetone | High | Known to be a good solvent for this compound.[2] It can accept hydrogen bonds from the solute. |

| Acetonitrile | Moderate | The nitrile group is a weaker hydrogen bond acceptor compared to the carbonyl group of acetone. | |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent capable of effectively solvating the polar groups of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Non-Polar | Dichloromethane | Moderate | While considered non-polar, its ability to induce dipole interactions may allow for some degree of solvation. |

| Toluene (B28343) | Low | The non-polar nature of toluene makes it a poor solvent for the polar this compound. | |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, it is not expected to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

The following section details a comprehensive methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted isothermal shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

I. Isothermal Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Reagents:

-

This compound (high purity solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

For finely dispersed solids, centrifugation of the vials at a controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.[4]

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask. The filter material should be validated for low binding of the analyte.

-

Accurately weigh the filtered sample or dilute it to a known volume with the same solvent. Further dilution may be necessary to bring the concentration within the linear range of the analytical method.

-

II. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the filtered saturated solution is determined using a validated HPLC method. The following provides a starting point for method development, based on methods used for similar benzamide (B126) derivatives.[7][8]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to ensure good peak shape and separation from any potential impurities. A suggested starting point is a 65:35 (v/v) mixture of the organic and aqueous phases.[8]

-

Flow Rate: Typically 0.7-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 230 nm).[8] A DAD can be used to confirm peak purity.

-

Injection Volume: Typically 5-20 µL.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the solubility samples.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted, filtered solubility samples into the HPLC system.

-

Record the peak areas for this compound.

-

-

Calculation of Solubility:

-

Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted samples.

-

Account for all dilution factors to calculate the original concentration in the saturated solution.

-

Express the solubility in the desired units (e.g., mg/mL, g/100mL, or mole fraction).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

- 1. CAS 5202-85-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 5202-85-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, specifically the melting point and appearance, of 2-Amino-5-chlorobenzamide (CAS No: 5202-85-7). This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes, making a thorough understanding of its physical properties essential for its application in research and development.

Physicochemical Data Summary

The physical properties of this compound have been determined and reported across various sources. A summary of these key quantitative and qualitative data points is presented below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 169-171 °C | [1] |

| 171 °C | [2] | |

| 171-172 °C | [3] | |

| 169.0 to 173.0 °C | [4] | |

| Appearance | White to off-white solid | [5] |

| Powder to crystal | [1][4] | |

| White to Light yellow powder to crystal | [4] | |

| Molecular Formula | C₇H₇ClN₂O | [3][5][6] |

| Molecular Weight | 170.60 g/mol | [2][3] |

Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental analytical technique used to ascertain its purity and identity. The capillary method is a standard and widely accepted technique, referenced in major pharmacopeias.[5]

Objective:

To accurately determine the melting range of a solid sample of this compound. A pure substance typically exhibits a sharp melting range of one to two degrees.[4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or automated instrument)

-

Glass capillary tubes (one end sealed)

-

Sample of this compound (must be completely dry)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing (optional)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry, as moisture can act as an impurity and depress the melting point.[1]

-

If necessary, finely grind the crystalline sample into a powder using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[1] The packed sample column should be approximately 2.5-3.5 mm high.[2]

-

-

Instrument Setup:

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.[1]

-

Heat the sample rapidly to a temperature about 5°C below its expected melting point.[2][7]

-

Decrease the heating rate to a slow and steady ramp, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[2][4] An accurate measurement depends on a slow heating rate.[4]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first sign of melting is observed (the substance begins to collapse or liquefy). This is the lower limit of the melting range.[2]

-

Record the temperature at which the entire sample has turned into a clear, transparent liquid. This is the upper limit of the melting range.[1]

-

The recorded melting range provides an indication of the sample's purity.

-

Visualization of Analytical Workflow

The following diagram illustrates a standard logical workflow for the identification and characterization of a chemical substance like this compound, where melting point determination is a critical step.

Caption: Logical workflow for chemical identity and purity verification.

References

The Ascendance of 2-Amino-5-chlorobenzamide Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-chlorobenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active molecules. Derivatives of this compound have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases. This technical guide provides an in-depth exploration of key derivatives of this compound, with a particular focus on their role as kinase inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Key Derivatives and Their Biological Activities

While the this compound core is a feature of various pharmacologically active compounds, a particularly noteworthy class of derivatives is the 2-amino-3,5-diarylbenzamides , which have emerged as potent inhibitors of IκB kinase (IKK) isoforms, specifically IKKα and IKKβ.[1][2] These kinases are crucial components of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[3][4] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases, making IKKα and IKKβ attractive therapeutic targets.[3]

Other notable derivatives include N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, which have shown promising anti-tumor activity, and 2-amino-5-chlorobenzophenone (B30270) derivatives, which have been investigated for their anticancer and other biological properties.[5][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of 2-amino-3,5-diarylbenzamide derivatives against IKKα and IKKβ has been systematically evaluated. The following table summarizes the structure-activity relationship of a series of these compounds, with potency expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). A higher pIC50 value indicates greater potency.

| Compound | R1 | R2 | IKKα pIC50 | IKKβ pIC50 |

| 1 | H | H | < 5.0 | 5.8 |

| 2 | 4-Me | H | < 5.0 | 6.1 |

| 3 | 4-OMe | H | < 5.0 | 6.0 |

| 4 | 4-F | H | < 5.0 | 6.3 |

| 5 | 4-Cl | H | < 5.0 | 6.5 |

| 6 | H | 4-Me | 5.2 | 6.4 |

| 7 | H | 4-OMe | 5.5 | 6.6 |

| 8h | 4-SO2Me | 4-pyridyl | 6.1 | 7.0 |

| 8r | 4-SO2NH2 | 4-pyridyl | 5.8 | 6.8 |

| 8v | 4-SO2Et | 4-pyridyl | 5.9 | 6.8 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3972-7.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-amino-3,5-diarylbenzamide scaffold and for the biochemical assays used to determine their inhibitory activity against IKKα and IKKβ.

General Synthesis of 2-Amino-3,5-diarylbenzamides

The synthesis of 2-amino-3,5-diarylbenzamides can be achieved through a multi-step process, a general outline of which is presented below.

Experimental Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of 2-amino-3,5-diarylbenzamide derivatives.

Step 1: First Suzuki Coupling A mixture of a 2-amino-3,5-dibromobenzoate, a boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS until completion. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 2-amino-3-bromo-5-arylbenzoate.

Step 2: Second Suzuki Coupling The product from Step 1 is subjected to a second Suzuki coupling with a different boronic acid under similar conditions to introduce the second aryl group at the 3-position. The resulting 2-amino-3,5-diarylbenzoate is purified by column chromatography.